molecular formula C16H18O9 B161229 Undulatoside A CAS No. 58108-99-9

Undulatoside A

Cat. No.: B161229
CAS No.: 58108-99-9
M. Wt: 354.31 g/mol
InChI Key: BYYDEEAJCDGLER-YMILTQATSA-N
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Description

Undulatoside A is a natural product derived from plants, specifically from the species Knoxia corymbosa. It is a type of chromone glycoside, characterized by its chemical structure which includes a chromone core linked to a glucose molecule. The compound has garnered interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, antitumor, antibacterial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Undulatoside A is typically extracted from its plant source rather than synthesized chemically. The extraction process involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar extraction techniques but on a larger scale. Advanced methods such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Undulatoside A undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur at the hydroxyl groups attached to the glucose moiety.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties .

Scientific Research Applications

    Chemistry: It serves as a model compound for studying glycoside chemistry and the synthesis of chromone derivatives.

    Biology: Its biological activities make it a candidate for studying cellular processes and signaling pathways.

    Medicine: Due to its pharmacological properties, it is being investigated for the treatment of inflammatory diseases, cancer, and infections.

    Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

Undulatoside A exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Undulatoside A is unique among chromone glycosides due to its specific structure and biological activities. Similar compounds include:

  • Noreugenin
  • Drynachromoside A
  • Cypellocarpin C
  • Eucamalduside A
  • Monnieriside A
  • Cnidimol A
  • Eugenin

These compounds share structural similarities but differ in their specific functional groups and biological activities .

Properties

IUPAC Name

5-hydroxy-2-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O9/c1-6-2-8(18)12-9(19)3-7(4-10(12)23-6)24-16-15(22)14(21)13(20)11(5-17)25-16/h2-4,11,13-17,19-22H,5H2,1H3/t11-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYDEEAJCDGLER-YMILTQATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501346913
Record name Undulatoside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58108-99-9
Record name Undulatoside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58108-99-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the chemical structure of Undulatoside A?

A1: this compound is a chromone glycoside. Its structure consists of a 5-hydroxy-2-methylchromone (also known as 5-hydroxy-2-methyl-4H-chromen-4-one) core with a β-D-glucopyranosyl moiety attached at the 7-hydroxy position.

Q2: What is the molecular formula and molecular weight of this compound?

A2: The molecular formula of this compound is C16H18O9, and its molecular weight is 354.31 g/mol.

Q3: What spectroscopic data is available for the characterization of this compound?

A3: The structure of this compound has been elucidated using various spectroscopic techniques including 1D and 2D NMR (Nuclear Magnetic Resonance), HRMS (High-Resolution Mass Spectrometry), and IR (Infrared) spectroscopy [, , , ].

Q4: From what natural sources has this compound been isolated?

A4: this compound has been isolated from a variety of plant sources. These include:

  • Evolvulus linarioides (Convolvulaceae family) [, ]
  • Flos Helichrysum arenarium []
  • Juniperus sabina L. []
  • Hymenocallis littoralis (Amaryllidaceae family) []
  • Dryopteris fragrans []
  • Knoxia corymbosa (Rubiaceae family) []
  • Pimpinella pruatjan Molk. []
  • Adina pilulifera [, , ]
  • Anchusa undulata subsp. hybrida []
  • Pulicaria undulata []
  • Tecomella undulata [, ]

Q5: What biological activities have been reported for this compound?

A5: this compound has demonstrated various biological activities in research studies, including:

  • Tocolytic Activity: Studies using rat uteruses showed that this compound, as a component of Evolvulus linarioides extract, antagonized contractions induced by oxytocin and carbachol, suggesting a potential tocolytic effect [].
  • Anti-inflammatory Activity: In studies using lipopolysaccharide-induced RAW 264.7 macrophages, this compound exhibited inhibitory effects on nitric oxide production, indicating potential anti-inflammatory properties [].
  • Immunomodulatory Activity: Research suggests that this compound might possess immunomodulatory effects, although specific mechanisms and pathways require further investigation [].

Q6: What is the traditional medicinal use of plants containing this compound?

A6: Plants containing this compound have been traditionally used for various purposes:

  • Pimpinella pruatjan Molk: Used as an aphrodisiac and in the treatment of erectile dysfunction in traditional Javanese medicine [].
  • Adina pilulifera: Used in traditional Chinese medicine, although the specific applications related to this compound are not detailed in the provided abstracts [, , ].

Q7: Has this compound been investigated for its antioxidant activity?

A7: While this compound itself has not been extensively studied for its antioxidant potential in the provided research, other flavonoids isolated alongside it, such as those from Pulicaria undulata, have demonstrated superoxide anion scavenging activity []. This suggests that this compound, as a flavonoid glycoside, might also possess antioxidant properties. Further research is needed to confirm this.

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